2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride
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Overview
Description
2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a methoxymethoxy group and a methyl group attached to a benzene ring, along with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride typically involves the reaction of 2-(Methoxymethoxy)-6-methylbenzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(Methoxymethoxy)-6-methylbenzenesulfonic acid+SOCl2→2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.
Pharmaceuticals: The compound is used in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: It is employed in the modification of polymers to enhance their thermal and chemical stability.
Biological Studies: The compound is used to study the effects of sulfonyl groups on biological systems, including enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. The molecular targets include amino acids in proteins, which can result in enzyme inhibition or protein modification. The pathways involved in these reactions depend on the specific nucleophiles present in the biological system.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group instead of a methoxymethoxy group.
Benzenesulfonyl Chloride: Lacks the methoxymethoxy and methyl groups.
Uniqueness
2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride is unique due to the presence of both a methoxymethoxy group and a methyl group on the benzene ring. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other sulfonyl chlorides.
Properties
IUPAC Name |
2-(methoxymethoxy)-6-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-7-4-3-5-8(14-6-13-2)9(7)15(10,11)12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBIXWSNZKFUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCOC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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